molecular formula C13H18N2O B13106994 2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanol

2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanol

Cat. No.: B13106994
M. Wt: 218.29 g/mol
InChI Key: ZOTCOUQNDSQAOF-UHFFFAOYSA-N
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Description

2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanol is a chemical compound that features a tetrahydropyrimidine ring attached to a phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanol typically involves the reaction of 1-phenylethanol with a tetrahydropyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of the tetrahydropyrimidine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, often involving catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanol involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride
  • 1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride
  • 2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(3-methylthiophen-2-yl)ethanol

Uniqueness

2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrahydropyrimidine ring with a phenylethanol moiety allows for unique interactions with molecular targets, making it valuable for various applications .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)-1-phenylethanol

InChI

InChI=1S/C13H18N2O/c1-15-9-5-8-14-13(15)10-12(16)11-6-3-2-4-7-11/h2-4,6-7,12,16H,5,8-10H2,1H3

InChI Key

ZOTCOUQNDSQAOF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN=C1CC(C2=CC=CC=C2)O

Origin of Product

United States

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